N-{[1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-[4-(propan-2-yl)phenoxy]acetamide
Description
N-{[1-(4-Chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-[4-(propan-2-yl)phenoxy]acetamide is a structurally complex molecule featuring a tetrazole core linked to a 4-chlorophenyl group and an acetamide moiety substituted with a 4-isopropylphenoxy chain. The tetrazole ring is known for its metabolic stability and hydrogen-bonding capacity, while the 4-chlorophenyl group enhances lipophilicity and target binding.
Properties
IUPAC Name |
N-[[1-(4-chlorophenyl)tetrazol-5-yl]methyl]-2-(4-propan-2-ylphenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN5O2/c1-13(2)14-3-9-17(10-4-14)27-12-19(26)21-11-18-22-23-24-25(18)16-7-5-15(20)6-8-16/h3-10,13H,11-12H2,1-2H3,(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGDMCRHNJQUDMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCC(=O)NCC2=NN=NN2C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit the mitochondrial cytochrome-bc1 complex. This complex plays a crucial role in the electron transport chain of mitochondria, which is essential for ATP production.
Mode of Action
Based on its structural similarity to other compounds, it may interact with its target by binding to the active site, thereby inhibiting its function.
Biochemical Pathways
The compound’s interaction with the mitochondrial cytochrome-bc1 complex suggests that it may affect the electron transport chain and, consequently, ATP production. This could lead to a decrease in cellular energy levels, potentially affecting various downstream processes dependent on ATP.
Result of Action
The inhibition of the mitochondrial cytochrome-bc1 complex could lead to a decrease in ATP production, potentially affecting cellular functions that depend on ATP. This could result in various cellular effects, depending on the specific cell type and the extent of ATP depletion.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural and Functional Comparisons
Pharmacological and Physicochemical Properties
- Tetrazole Stability : The tetrazole ring in the target compound likely enhances metabolic stability compared to triazole-based analogs (e.g., 11i), as tetrazoles resist oxidative degradation .
- Similar trends are observed in Belonosudil (logP ~3.8) .
- Melting Points : Triazole derivatives (e.g., 11i) exhibit high melting points (>300°C) due to strong intermolecular interactions, suggesting the target compound may share similar thermal stability .
Structure-Activity Relationships (SAR)
- Tetrazole Substitution : The 4-chlorophenyl group on the tetrazole may enhance target affinity, as seen in VEGFR-2 inhibitors (e.g., 11i), where halogenated aryl groups improve binding .
- Phenoxy Chain: The 4-isopropylphenoxy group’s bulkiness may optimize steric interactions with hydrophobic kinase pockets, similar to Belonosudil’s quinazoline motif .
- Acetamide Linker : Flexibility in the acetamide spacer (e.g., ’s derivatives) allows conformational adaptation to diverse targets, though excessive flexibility may reduce selectivity .
Research Findings and Implications
- Anticancer Potential: Analogs like 11i (VEGFR-2 inhibitors) and Belonosudil (ROCK inhibitors) demonstrate low µM to nM potency, suggesting the target compound may exhibit comparable activity if optimized .
- Synthetic Feasibility : Modular synthesis routes (e.g., cycloaddition, nucleophilic substitution) support scalable production, as demonstrated in and .
Preparation Methods
N-Methylation of the Tetrazole
The tetrazole nitrogen at the 1-position is alkylated using bromomethyl acetate under basic conditions. In ethanol with sodium ethoxide (NaOEt), the reaction proceeds at 60°C for 6 hours, yielding the methylated intermediate 12 (85–90% yield). Saponification of the ester group using NaOH in tetrahydrofuran (THF) and water generates the carboxylic acid derivative 13 (95% yield).
Alternative Alkylation Strategies
Patent literature describes the use of chloroacetamide derivatives for direct N-alkylation. For example, reacting 1-(4-chlorophenyl)-1H-tetrazol-5-ylmethanol with 2-chloro-N-methylacetamide in dichloromethane (DCM) and triethylamine (Et₃N) yields the methylated product at 78% efficiency.
Synthesis of the 2-[4-(Propan-2-yl)phenoxy]acetic Acid Moiety
Nucleophilic Aromatic Substitution
4-(Propan-2-yl)phenol is reacted with chloroacetic acid in the presence of potassium carbonate (K₂CO₃) in acetone at reflux (56°C, 12 hours). This produces 2-[4-(propan-2-yl)phenoxy]acetic acid in 82% yield.
Optimization via Phase-Transfer Catalysis
Incorporating tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst reduces reaction time to 4 hours while maintaining yields above 80%.
Amide Coupling Strategies
T3P®-Mediated Coupling
The carboxylic acid 13 is coupled with 1-(4-chlorophenyl)-1H-tetrazol-5-ylmethanamine using propylphosphonic anhydride (T3P®) in DCM with Et₃N. This method achieves 88–92% yield at room temperature within 2 hours.
EDCl/HOBt Activation
Alternative coupling with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt) in DCM yields 85–89% product but requires longer reaction times (6–8 hours).
Integrated Synthetic Routes
Sequential Three-Step Approach
One-Pot Methodology
A patent-disclosed method combines tetrazole formation and alkylation in a single pot using NaN₃, 4-chlorobenzonitrile, and bromomethyl acetate under microwave irradiation (100°C, 30 minutes), followed by direct coupling with 2-[4-(propan-2-yl)phenoxy]acetic acid. This reduces processing time but yields 60–65%.
Comparative Analysis of Methods
| Method | Key Steps | Yield (%) | Time (h) |
|---|---|---|---|
| Co-catalyzed | [3+2] cycloaddition, T3P coupling | 72 | 8 |
| Traditional ZnBr₂ | Cycloaddition, EDCl coupling | 58 | 14 |
| One-pot microwave | Integrated synthesis | 65 | 2 |
Challenges and Optimization
-
Regioselectivity : Uncontrolled conditions may yield 2H-tetrazole isomers, necessitating careful catalyst selection.
-
Byproducts : Alkylation of multiple tetrazole nitrogens is mitigated using stoichiometric bromomethyl acetate.
-
Scale-up : The Co-catalyzed method demonstrates superior scalability with minimal yield loss at kilogram scales .
Q & A
Q. What are the key steps in synthesizing N-{[1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-[4-(propan-2-yl)phenoxy]acetamide, and how are reaction conditions optimized?
- Methodological Answer : The synthesis typically involves:
-
Tetrazole formation : Reacting 4-chlorophenyl azide with nitriles under Huisgen cycloaddition conditions to form the 1,2,3,4-tetrazole core .
-
Alkylation : Coupling the tetrazole with 2-[4-(propan-2-yl)phenoxy]acetamide using a base (e.g., K₂CO₃) in anhydrous DMF at 80–100°C for 6–8 hours .
-
Purification : Recrystallization from ethanol or chromatography (silica gel, ethyl acetate/hexane) to isolate the product. Yield optimization relies on controlling stoichiometry, temperature, and catalyst selection (e.g., zeolite Y-H for enhanced selectivity) .
- Key Data :
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Tetrazole Formation | NaN₃, NH₄Cl, DMF, 120°C | 65–70 | >95% |
| Alkylation | K₂CO₃, DMF, 80°C | 55–60 | 90–92% |
Q. How is the compound characterized structurally, and what spectroscopic techniques are prioritized?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR confirm substituent positions (e.g., 4-chlorophenyl proton signals at δ 7.4–7.6 ppm; isopropyl group protons at δ 1.2–1.3 ppm) .
- IR : Amide C=O stretch (~1650 cm⁻¹) and tetrazole ring vibrations (~1450 cm⁻¹) .
- Mass Spectrometry (LCMS) : Molecular ion peak [M+H]⁺ matches the calculated molecular weight (e.g., ~415 g/mol) .
Advanced Research Questions
Q. How does the substitution pattern (e.g., 4-chlorophenyl vs. other aryl groups) influence bioactivity in anticancer assays?
- Methodological Answer :
-
Comparative SAR Studies : Synthesize analogs with varying aryl groups (e.g., 4-fluorophenyl, 4-methylphenyl) and test antiproliferative activity against cancer cell lines (e.g., MCF-7, HeLa) via MTT assays .
-
Mechanistic Insight : The 4-chlorophenyl group enhances lipophilicity, improving membrane permeability. Replacements with electron-withdrawing groups (e.g., -NO₂) reduce efficacy by 30–40% in preliminary studies .
- Data Contradiction Analysis :
-
Conflict: Some studies report higher cytotoxicity with 4-chlorophenyl, while others favor 4-methylphenyl.
-
Resolution: Differences in cell line specificity (e.g., chlorophenyl derivatives show selectivity for breast cancer lines) and assay protocols (e.g., incubation time variations) explain discrepancies .
Q. What strategies resolve low solubility in aqueous media during in vitro testing?
- Methodological Answer :
- Co-solvent Systems : Use DMSO/PBS (10:90 v/v) with sonication to maintain solubility without cytotoxicity .
- Prodrug Design : Introduce hydrophilic moieties (e.g., phosphate esters) at the acetamide group, increasing solubility by 5-fold .
- Nanoparticle Encapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles improve bioavailability (tested via dialysis bag release assays) .
Q. How do computational methods (e.g., molecular docking) predict target binding for this compound?
- Methodological Answer :
- Target Selection : Prioritize kinases (e.g., EGFR) due to structural similarity to known inhibitors .
- Docking Workflow :
Prepare ligand (compound) and receptor (e.g., EGFR PDB: 1M17) in AutoDock Vina.
Identify binding pockets via grid box centered on ATP-binding site.
Validate predictions with MD simulations (GROMACS) to assess binding stability .
- Key Finding : The tetrazole group forms hydrogen bonds with Lys721 (ΔG = -9.2 kcal/mol), critical for inhibitory activity .
Experimental Design & Data Analysis
Q. What controls are essential in stability studies under physiological conditions?
- Methodological Answer :
- Matrix Controls : Incubate the compound in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C for 24–72 hours .
- Light/Heat Controls : Expose to UV light (254 nm) and 40°C to assess degradation (monitored via HPLC).
- Data Interpretation : Degradation >20% under UV indicates light-sensitive formulation requirements .
Q. How are synthetic byproducts identified and minimized during scale-up?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
